molecular formula C17H16N2O3 B15058427 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1263211-73-9

3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B15058427
CAS No.: 1263211-73-9
M. Wt: 296.32 g/mol
InChI Key: YHRMGBFHNCJUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a pyridine core. The molecule is substituted at position 3 with a benzyl group (C₆H₅CH₂-) and at position 6 with an isopropyl group ((CH₃)₂CH-). Its structural complexity and substituent diversity make it a candidate for studying structure-activity relationships (SAR) among isoxazolo-pyridine derivatives.

Properties

CAS No.

1263211-73-9

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-benzyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C17H16N2O3/c1-10(2)13-9-12(17(20)21)15-14(19-22-16(15)18-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,21)

InChI Key

YHRMGBFHNCJUEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Alkylating Agents: Benzyl bromide, isopropyl bromide

    Bases: Potassium carbonate, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs reported in the literature:

Compound Name R³ Substituent R⁶ Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid Benzyl Isopropyl C₁₇H₁₆N₂O₃ 296.32 High lipophilicity (predicted logP ~3.2) Calculated
3-Methyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid Methyl Isopropyl C₁₁H₁₂N₂O₃ 220.23 Lower steric bulk; reduced solubility
3-Cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid Cyclopropyl Ethyl C₁₂H₁₂N₂O₃ 232.24 Moderate lipophilicity; CAS 1018151-12-6
3-(4-Methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid 4-MeO-Phenyl Methyl C₁₇H₁₄N₂O₄ 284.27 Electron-donating methoxy group; pKa ~1.2 (predicted)
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Methyl Cyclopropyl C₁₁H₉ClN₂O₃ 252.66 Electronegative Cl increases acidity
3-Phenyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid Phenyl 3-Pyridyl C₁₈H₁₁N₃O₃ 317.30 Enhanced solubility due to pyridine

Key Observations

Substituent Effects on Lipophilicity: The benzyl group in the target compound contributes to higher lipophilicity compared to smaller substituents like methyl () or cyclopropyl (). This may improve membrane permeability but reduce aqueous solubility.

Electronic Effects: Electron-withdrawing groups (e.g., Cl in ) increase the acidity of the carboxylic acid (lower pKa), enhancing ionization at physiological pH. The target compound’s benzyl group (electron-donating) may result in a higher pKa (~2.5–3.0), favoring passive diffusion .

Biological Relevance :

  • Pyridyl substituents () improve solubility via hydrogen bonding but may reduce blood-brain barrier penetration. The target compound’s benzyl and isopropyl groups are advantageous for targets requiring hydrophobic interactions .
  • Chlorinated analogs () exhibit increased metabolic stability, whereas the benzyl group in the target compound may be susceptible to oxidative metabolism .

Biological Activity

3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse sources.

  • Chemical Formula : C₁₅H₁₂N₂O₃
  • Molecular Weight : 268.27 g/mol
  • CAS Number : 1263211-73-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The details of the synthetic pathway can vary, but it often includes the use of isoxazole precursors and benzyl derivatives.

Research indicates that this compound exhibits significant affinity for GABA_A receptors, which are crucial in neurotransmission and have implications in cognitive enhancement and treatment of cognitive disorders such as Alzheimer's disease. The binding affinity and selectivity for these receptors suggest a mechanism that may enhance cognitive function through modulation of neurotransmitter activity .

Antimicrobial Activity

In vitro studies have shown that derivatives of isoxazolo-pyridine compounds exhibit antibacterial properties. For instance, compounds structurally related to this compound demonstrated strong activity against Gram-positive bacteria, with some derivatives showing comparable effectiveness to established antibiotics like linezolid .

The minimum inhibitory concentrations (MICs) and biofilm inhibitory concentrations (MBICs) were assessed, revealing that certain derivatives could inhibit biofilm formation effectively, which is a significant factor in bacterial resistance .

Case Studies

  • Cognitive Enhancement : A study highlighted the potential of isoxazole derivatives in enhancing cognitive performance in animal models. The compounds showed improved memory retention and learning capabilities compared to control groups .
  • Antibacterial Efficacy : A series of related compounds were tested for their antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae. Compound 21d , for instance, exhibited a remarkable reduction in biofilm formation at low concentrations (MBIC = 0.5 µg/ml), indicating its potential as a therapeutic agent against biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Benzene Ring : The introduction of halogen atoms (e.g., fluorine) has been shown to enhance antibacterial activity by improving drug binding to bacterial targets .
  • Isopropyl Group Influence : The presence of the isopropyl group contributes to the lipophilicity of the compound, potentially affecting its absorption and distribution within biological systems.

Data Summary Table

PropertyValue
Chemical FormulaC₁₅H₁₂N₂O₃
Molecular Weight268.27 g/mol
CAS Number1263211-73-9
GABA_A Receptor AffinityHigh
Antibacterial ActivityEffective against Gram-positive bacteria
MBIC for S. pneumoniae0.5 µg/ml

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation and cyclization. A common approach includes reacting substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization under acidic or catalytic conditions. For example, analogous compounds (e.g., chlorophenyl-substituted isoxazolopyridines) are synthesized using palladium or copper catalysts in solvents like DMF or toluene, with yields optimized by controlling reaction time (12–24 hrs) and temperature (80–120°C) . For the benzyl-substituted variant, replacing 4-chlorobenzaldehyde with benzyl-aldehyde derivatives and adjusting stoichiometric ratios of isopropyl-containing intermediates may improve efficiency. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm substituent positions and ring fusion.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve crystal packing and stereochemical details, especially if the compound forms coordination complexes (common in isoxazolopyridines) .
  • HPLC (>95% purity) with a C18 column and UV detection (λ = 254 nm) to assess batch consistency.

Advanced Research Questions

Q. How do structural modifications at the benzyl and isopropyl positions influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Systematic SAR studies require synthesizing analogs with varied substituents (e.g., methoxy, nitro, or halogens at the benzyl para-position; bulkier alkyl groups replacing isopropyl). For example, replacing benzyl with 3-methoxyphenyl (as in ’s analog) enhances solubility but may reduce membrane permeability . Computational tools (e.g., DFT for electronic effects, molecular docking for target affinity) can predict impacts. Experimental validation involves:

  • LogP measurements (shake-flask method) to assess hydrophobicity.
  • In vitro assays (e.g., enzyme inhibition, antimicrobial activity) to correlate substituent effects with bioactivity .

Q. How can researchers resolve contradictions in reported biological activity data for isoxazolopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:

  • Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays) to confirm activity.
  • Standardize protocols (e.g., fixed incubation times, controls for solvent effects like DMSO).
  • Perform meta-analyses of published data, focusing on compounds with identical substitution patterns (e.g., comparing benzyl vs. chlorophenyl analogs in and ) .

Q. What computational strategies are effective in predicting the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) against kinase crystal structures (e.g., EGFR, CDK2) to identify binding poses.
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore modeling to highlight critical interactions (e.g., hydrogen bonds with the carboxylic acid group, hydrophobic contacts with isopropyl). Validate predictions with in vitro kinase assays using ADP-Glo™ or radiometric methods .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for isoxazolopyridine carboxylic acids in polar vs. nonpolar solvents?

  • Methodological Answer : Solubility discrepancies often stem from protonation states (pH-dependent carboxylate formation). To clarify:

  • Measure solubility at physiological pH (7.4) using phosphate buffers.
  • Compare with logD (pH 7.4) values via shake-flask or chromatographic methods.
  • Use thermal gravimetric analysis (TGA) to detect hydrate formation, which may artificially inflate polar solvent solubility .

Experimental Design Considerations

Q. What strategies mitigate decomposition during the synthesis of acid-sensitive isoxazolopyridine intermediates?

  • Methodological Answer :

  • Use low-temperature cyclization (0–5°C) for acid-labile intermediates.
  • Replace strong acids (H2SO4) with milder alternatives (pTSA) in cyclization steps.
  • Employ in situ protection of the carboxylic acid group (e.g., tert-butyl esters) during reactive steps, followed by deprotection with TFA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.